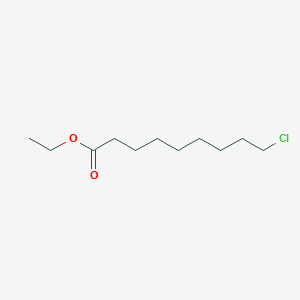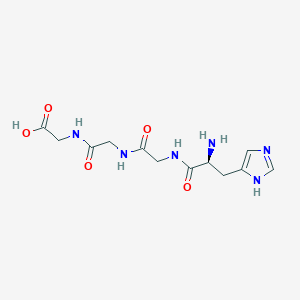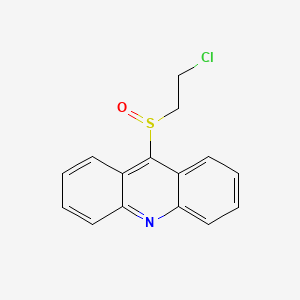
9-(2-Chloroethylsulfinyl)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((2-Chloroethyl)sulfinyl)acridine is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₂ClNOS. It is known for its unique structure, which includes an acridine core substituted with a 2-chloroethylsulfinyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-Chloroethyl)sulfinyl)acridine typically involves the reaction of acridine with 2-chloroethylsulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain pure 9-((2-Chloroethyl)sulfinyl)acridine .
Industrial Production Methods: Industrial production of 9-((2-Chloroethyl)sulfinyl)acridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 9-((2-Chloroethyl)sulfinyl)acridine undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide
Major Products Formed:
Oxidation: 9-((2-Chloroethyl)sulfonyl)acridine.
Reduction: 9-((2-Chloroethyl)thio)acridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
9-((2-Chloroethyl)sulfinyl)acridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mécanisme D'action
The mechanism of action of 9-((2-Chloroethyl)sulfinyl)acridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA and various DNA-associated proteins involved in replication and repair pathways .
Comparaison Avec Des Composés Similaires
9-((2-Chloroethyl)thio)acridine: Similar structure but with a thioether group instead of a sulfinyl group.
9-((2-Chloroethyl)sulfonyl)acridine: Contains a sulfonyl group instead of a sulfinyl group.
9-((2-Bromoethyl)sulfinyl)acridine: Similar structure but with a bromoethyl group instead of a chloroethyl group
Uniqueness: 9-((2-Chloroethyl)sulfinyl)acridine is unique due to its specific combination of a chloroethyl group and a sulfinyl group attached to the acridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
827303-16-2 |
|---|---|
Formule moléculaire |
C15H12ClNOS |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
9-(2-chloroethylsulfinyl)acridine |
InChI |
InChI=1S/C15H12ClNOS/c16-9-10-19(18)15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8H,9-10H2 |
Clé InChI |
SWDGVAWVKVTANO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)S(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
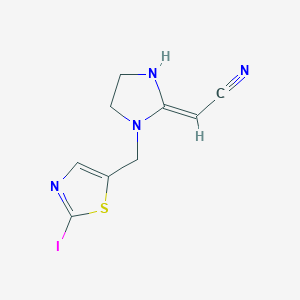
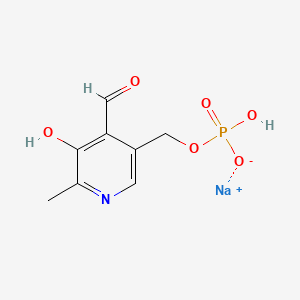

![Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12930528.png)
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
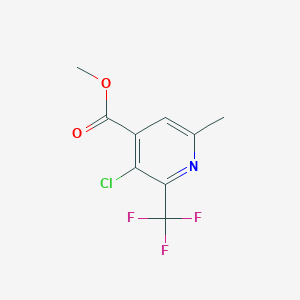
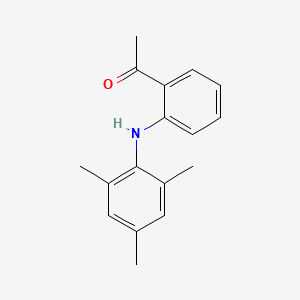
![Rel-(1R,3S,5S)-2-(tert-butoxycarbonyl)-1-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12930554.png)
